![molecular formula C16H32INO2 B14320096 N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide CAS No. 109597-58-2](/img/structure/B14320096.png)
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that combines a long aliphatic chain with a trimethylammonium group. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethanaminium iodide with undec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethanaminium iodide is replaced by the undec-10-enoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Scientific Research Applications
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide involves its interaction with lipid membranes. The long aliphatic chain allows it to insert into lipid bilayers, while the trimethylammonium group interacts with the polar head groups of lipids. This interaction can disrupt membrane integrity, making it useful in applications such as antimicrobial agents and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-(10-undecenoylamino)-1-propanaminium methyl sulfate
- N,N,N-Trimethyl-2-(undec-10-enoylamino)ethanaminium iodide
Uniqueness
N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide is unique due to its specific combination of a long aliphatic chain and a quaternary ammonium group. This structure imparts distinct surfactant properties, making it highly effective in disrupting lipid membranes and useful in various applications.
Properties
CAS No. |
109597-58-2 |
|---|---|
Molecular Formula |
C16H32INO2 |
Molecular Weight |
397.33 g/mol |
IUPAC Name |
trimethyl(2-undec-10-enoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2,3)4;/h5H,1,6-15H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
HBGYFEZANSSNTB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


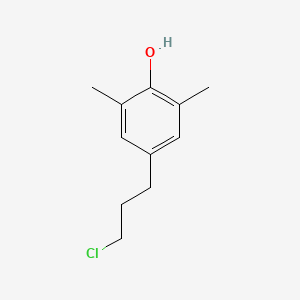
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
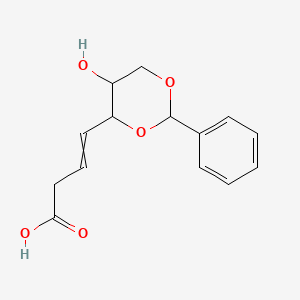
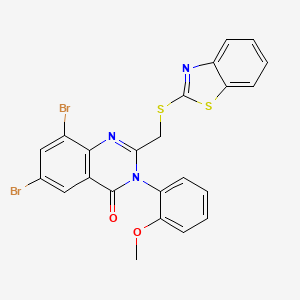
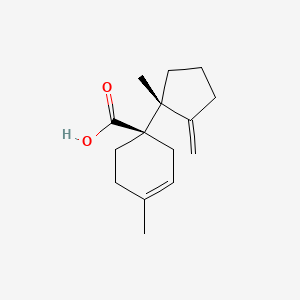

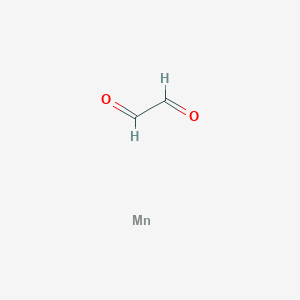

![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
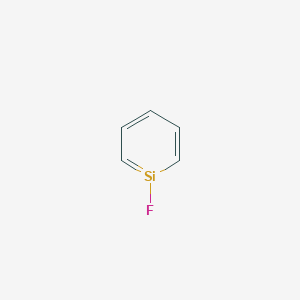
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
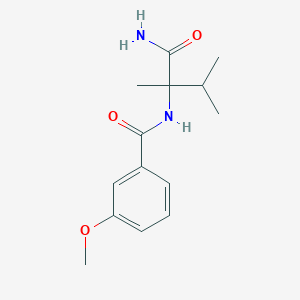
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
